molecular formula C13H20N2O4 B2674072 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide CAS No. 2034537-76-1

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide

Cat. No.: B2674072
CAS No.: 2034537-76-1
M. Wt: 268.313
InChI Key: LBSSVSCJBRYWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide is a complex organic compound characterized by the presence of a pyrrolidinone ring, an ethoxyethyl chain, and a pentenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide typically involves multiple steps. One common method starts with the preparation of 2,5-dioxopyrrolidin-1-yl derivatives, which are then reacted with ethoxyethyl intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining stringent reaction conditions to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Piperidine as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)pent-4-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring, ethoxyethyl chain, and pentenamide group makes it particularly versatile for various applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-2-3-4-11(16)14-7-9-19-10-8-15-12(17)5-6-13(15)18/h2H,1,3-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSSVSCJBRYWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCOCCN1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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